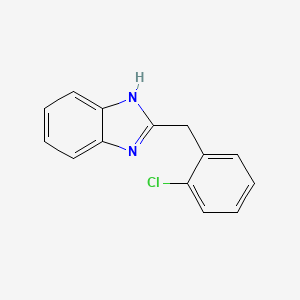

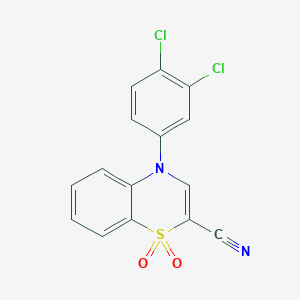

2-(2-Chlorobenzyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the preparation of “2-chlorobenzoyl chloride” involves the reaction of “2-chlorobenzaldehyde” with chlorine in the presence of phosphorus pentachloride . Another example is the synthesis of “2-Chlorobenzoyl chloride” from “2-chlorobenzoic acid” in toluene using SOCl2 .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Agents

- Benzimidazole derivatives, including structures related to 2-(2-Chlorobenzyl)-1H-benzimidazole, have been explored for their potential as antimicrobial and anticancer agents. Notable compounds in this category have demonstrated significant inhibitory activities against various bacteria strains, including MSSA and MRSA, and showed promising results in killing certain cancer cells like HepG2, MDA-MB-231, and MCF7. These compounds also exhibited drug-like properties comparable to known pharmaceuticals and were identified as potential targets for DHFR, an enzyme involved in cellular growth and replication (Pham et al., 2022).

Heme Oxygenase Inhibition

- Analogs of benzimidazole compounds have been synthesized and evaluated for their novel inhibitory effects on heme oxygenase (HO), an enzyme that plays a crucial role in cellular defense mechanisms against oxidative stress. These compounds demonstrated high potency and selectivity for the HO-2 isozyme, presenting new opportunities for pharmacological and therapeutic applications (Vlahakis et al., 2013).

DNA Topoisomerase I Inhibition

- Certain benzimidazole derivatives have been synthesized and evaluated for their inhibitory effects on mammalian type I DNA topoisomerase, an enzyme crucial for DNA replication and cell division. The study revealed that these compounds, particularly those with specific electronic characteristics, could effectively inhibit the enzyme's activity (Alpan et al., 2007).

Antimicrobial Activity and DNA Interaction

- Benzimidazole derived naphthalimide triazoles have been synthesized and shown to exhibit potent antibacterial activities, especially against S. aureus. Some of these compounds, such as 2-Chlorobenzyl triazolium, have displayed antimicrobial activities comparable to established pharmaceuticals. Additionally, these compounds have been found to intercalate into DNA, indicating a potential mechanism for their antimicrobial action (Luo et al., 2015).

Wirkmechanismus

Target of Action

It’s worth noting that benzimidazole derivatives have been widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Mode of Action

For instance, some benzimidazoles act by inhibiting key enzymes or disrupting protein synthesis . The presence of the chlorobenzyl group may also influence the compound’s interaction with its targets .

Biochemical Pathways

For example, some benzimidazoles disrupt the function of the DSB system, a key player in bacterial protein folding .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

Benzimidazole derivatives are known to exert various biological effects, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 2-(2-Chlorobenzyl)-1H-benzimidazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the specific conditions of the biological system in which the compound is acting .

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDPQCXIGVLALP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

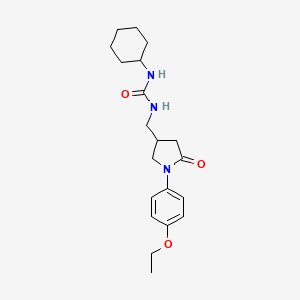

![3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2955115.png)

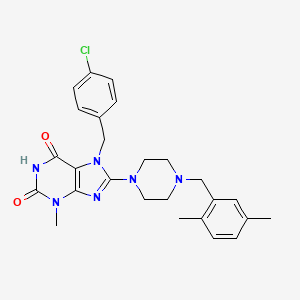

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2955120.png)

![3-chloro-4-[(2-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2955125.png)

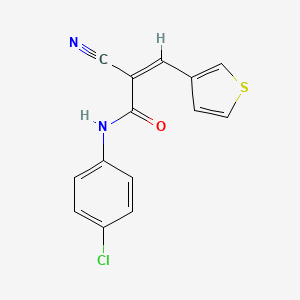

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2955126.png)

![Tert-butyl 9-cyano-6,8-dioxo-3,4-dihydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B2955133.png)